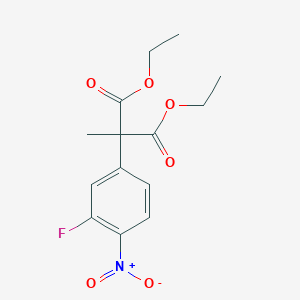

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate

Description

Historical Context and Significance in Organic Chemistry

The development of malonic ester derivatives traces its origins to the pioneering work of Victor Dessaignes in 1858, who first prepared malonic acid through the oxidation of malic acid. This foundational discovery established the groundwork for what would become one of the most versatile synthetic methodologies in organic chemistry. The subsequent development of the malonic ester synthesis by Hermann Kolbe and Hugo Müller in 1864 revolutionized the field by providing a reliable method for carbon-carbon bond formation.

The malonic ester synthesis emerged as a cornerstone reaction in organic chemistry, enabling the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by conversion to substituted acetic acids. This methodology proved instrumental in synthesizing complex organic molecules, including barbiturates and various pharmaceutical compounds. The reaction mechanism involves deprotonation of the alpha carbon by strong bases, followed by nucleophilic substitution on alkyl halides, demonstrating the synthetic utility of activated methylene compounds.

The introduction of aromatic substituents into malonic ester frameworks, as exemplified by diethyl (3-fluoro-4-nitrophenyl)methylmalonate, represents an evolution of this classical methodology. Such compounds bridge the gap between simple malonic derivatives and complex pharmaceutical intermediates, serving as versatile building blocks for heterocyclic synthesis and medicinal chemistry applications. The specific substitution pattern of fluorine and nitro groups reflects modern synthetic chemistry's emphasis on incorporating electron-withdrawing substituents to modulate reactivity and biological activity.

Nomenclature and Identification Systems

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate employs multiple nomenclature systems to ensure precise chemical identification across different databases and applications. The systematic International Union of Pure and Applied Chemistry name for this compound is diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate, which explicitly describes the substitution pattern and ester functionalities. This naming convention follows standard organic nomenclature rules by identifying the longest carbon chain containing the carboxylic acid derivatives and numbering substituents accordingly.

The compound's identification systems encompass various international databases and registry numbers that facilitate research and commercial applications. The Chemical Abstracts Service registry number 78543-06-3 serves as the primary identifier for this compound in chemical databases worldwide. The European Community number 278-942-9 provides regulatory identification within European chemical legislation, while the DSSTox Substance identifier DTXSID50999834 enables toxicological database cross-referencing.

Table 1: Chemical Identification Parameters

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 78543-06-3 |

| International Union of Pure and Applied Chemistry Name | diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate |

| Molecular Formula | C₁₄H₁₆FNO₆ |

| European Community Number | 278-942-9 |

| DSSTox Substance Identifier | DTXSID50999834 |

| Simplified Molecular Input Line Entry System | CCOC(=O)C(C)(C1=CC(=C(C=C1)N+[O-])F)C(=O)OCC |

| International Chemical Identifier | InChI=1S/C14H16FNO6/c1-4-21-12(17)14(3,13(18)22-5-2)9-6-7-11(16(19)20)10(15)8-9/h6-8H,4-5H2,1-3H3 |

The Simplified Molecular Input Line Entry System representation CCOC(=O)C(C)(C1=CC(=C(C=C1)N+[O-])F)C(=O)OCC provides a linear notation that enables computational analysis and database searching. Similarly, the International Chemical Identifier string offers a standardized method for representing the compound's structure in computer-readable format, facilitating automated chemical information processing and cross-database comparisons.

Classification Within Malonic Acid Derivatives

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate belongs to the broader class of dicarboxylic acids and derivatives, specifically within the malonic acid family. Malonic acid derivatives constitute an essential group of organic compounds characterized by their 1,3-dicarbonyl structure, which imparts unique reactivity patterns and synthetic versatility. These compounds serve as fundamental building blocks in organic synthesis due to their ability to undergo various carbon-carbon bond-forming reactions.

Within the malonic acid derivative classification, this compound represents a substituted methylmalonate ester, distinguishing it from simple diethyl malonate through the presence of both a methyl group and an aromatic substituent at the central carbon. The aromatic moiety introduces additional electronic effects through the fluorine and nitro substituents, which significantly influence the compound's chemical behavior and reactivity patterns. The electron-withdrawing nature of both substituents enhances the acidity of the central methine hydrogen and increases the electrophilic character of the molecule.

The compound's classification extends to its role as a pharmaceutical intermediate, particularly as an impurity reference standard for flurbiprofen. This classification highlights the compound's relevance in pharmaceutical quality control and analytical chemistry, where precise structural identification becomes crucial for drug purity assessment. The relationship to flurbiprofen, a nonsteroidal anti-inflammatory drug, demonstrates how malonic ester derivatives serve as precursors or related substances in pharmaceutical synthesis pathways.

Table 2: Chemical Classification Hierarchy

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organic acids and derivatives |

| Class | Carboxylic acids and derivatives |

| Sub Class | Dicarboxylic acids and derivatives |

| Direct Parent | Malonic acid derivatives |

| Specific Type | Substituted methylmalonate ester |

| Functional Role | Pharmaceutical intermediate |

The structural features that define this compound's classification include the presence of two ethyl ester groups attached to a central carbon bearing both a methyl substituent and a 3-fluoro-4-nitrophenyl group. This arrangement creates a quaternary carbon center, which is often challenging to construct through conventional synthetic methods but provides valuable structural complexity for pharmaceutical applications.

Structure-Function Relationship Preview

The structure-function relationship of diethyl (3-fluoro-4-nitrophenyl)methylmalonate reveals several key features that determine its chemical behavior and synthetic utility. The central quaternary carbon bearing two ester groups creates a highly activated methylene equivalent that can participate in various nucleophilic and electrophilic transformations. The electron-withdrawing effects of the fluorine and nitro substituents on the aromatic ring further enhance the electrophilic character of the malonate system, making it an excellent Michael acceptor in organic synthesis.

The fluorine substituent at the 3-position of the phenyl ring contributes significant electronegativity while maintaining a relatively small steric footprint, allowing for enhanced binding interactions in biological systems without substantial steric hindrance. The nitro group at the 4-position provides additional electron withdrawal and serves as a versatile functional handle for further chemical modifications, including reduction to amine derivatives or substitution reactions. These complementary electronic effects create a balanced reactivity profile that enables diverse synthetic transformations.

The diethyl ester functionalities serve multiple roles in the compound's reactivity profile. They provide stability under basic conditions while remaining susceptible to hydrolysis under acidic or strongly basic conditions, enabling selective deprotection strategies. The ester groups also participate in various condensation reactions and can be selectively modified to generate mono-acids or different ester derivatives, providing synthetic flexibility for structure-activity relationship studies.

Properties

IUPAC Name |

diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO6/c1-4-21-12(17)14(3,13(18)22-5-2)9-6-7-11(16(19)20)10(15)8-9/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVOAWAZZEEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999834 | |

| Record name | Diethyl (3-fluoro-4-nitrophenyl)(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78543-06-3 | |

| Record name | 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78543-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (3-fluoro-4-nitrophenyl)methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078543063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (3-fluoro-4-nitrophenyl)(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-fluoro-4-nitrophenyl)methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of Diethyl Malonate with 3-fluoro-4-nitrobenzyl Bromide

- Reagents:

- Diethyl malonate

- 3-Fluoro-4-nitrobenzyl bromide

- Base: Sodium ethoxide or other alkoxide bases

- Conditions:

- Reflux in an appropriate solvent (e.g., ethanol or another polar aprotic solvent)

- Non-aqueous environment to prevent hydrolysis of malonate esters

- Mechanism:

- The malonate anion, generated by deprotonation with sodium ethoxide, performs nucleophilic attack on the benzyl bromide, displacing the bromide ion and forming the desired product.

- Outcome:

- High yield of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate with minimal side products under optimized conditions.

Industrial Scale Production

- Scale-up Considerations:

- Use of automated reactors for precise control of temperature and reaction time

- Stringent quality control to ensure purity and yield

- Optimization of reagent stoichiometry and reaction parameters to minimize by-products

- Typical Process:

- Similar to laboratory-scale synthesis but adapted for continuous or batch processing

- Use of non-aqueous alkali metal hydroxides or potassium carbonate as bases to avoid malonate hydrolysis

- Advantages:

- Efficient, reproducible, and scalable

- Reduced environmental impact due to optimized reagent use and waste management

Alternative Synthetic Routes and Patent-Disclosed Processes

According to European Patent EP 0032620 B1, the preparation of arylmethylmalonate esters, including derivatives like Diethyl (3-fluoro-4-nitrophenyl)methylmalonate, can be achieved via:

- Step 1: Reaction of halogenated aromatic compounds (such as 3-fluoro-4-nitrochlorobenzene or bromobenzene derivatives) with methylmalonate esters under substantially non-aqueous conditions using bases like alkali metal hydroxides or potassium carbonate.

- Step 2: Reduction or further functional group transformations to obtain target derivatives.

- Key Innovation: Use of essentially non-aqueous alkali metal hydroxides or potassium carbonate to facilitate halogen displacement by malonate esters while preventing hydrolysis.

- Benefits:

- Avoids hazardous intermediates such as diazonium salts or Schiemann reaction reagents for fluorine introduction.

- Provides higher yields and cleaner reaction profiles compared to traditional methods.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium ethoxide, potassium carbonate | Non-aqueous preferred to avoid hydrolysis |

| Solvent | Ethanol, dimethylformamide, or other polar aprotic solvents | Solvent choice affects solubility and reaction rate |

| Temperature | Reflux (approx. 78–100 °C depending on solvent) | Ensures complete esterification |

| Reaction Time | Several hours (4–12 h) | Monitored to optimize yield and purity |

| Molar Ratios | Diethyl malonate:benzyl halide ~1:1 to 1:1.2 | Slight excess of benzyl halide may improve conversion |

| Workup | Acid-base extraction, crystallization | Purification to remove unreacted materials and by-products |

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution with 3-fluoro-4-nitrobenzyl bromide | Diethyl malonate, sodium ethoxide, reflux in ethanol | Straightforward, high yield | Requires careful control of moisture |

| Industrial automated process | Similar to lab method with optimized parameters | Scalable, high purity, reproducible | Equipment intensive |

| Patent method (EP 0032620 B1) | Halogenated aryl compound + methylmalonate ester, non-aqueous alkali base | Avoids hazardous intermediates, higher yields | Requires non-aqueous conditions |

Research Findings and Practical Notes

- The use of non-aqueous bases is critical to prevent hydrolysis of the malonate ester during substitution reactions.

- The fluorine substituent on the aromatic ring is introduced prior to the malonate substitution step, typically by using fluorinated benzyl halides.

- The nitro group is stable under the substitution conditions but can be selectively reduced later if needed.

- Reaction optimization studies indicate that temperature control and base selection significantly influence yield and purity.

- Industrial synthesis benefits from continuous monitoring and automated control systems to maintain consistent product quality.

Scientific Research Applications

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Variations in Ester Groups

The choice of ester groups significantly impacts physicochemical properties and reactivity. Key examples include:

Key Findings :

- Ethyl esters balance reactivity and stability, making them preferred for pharmaceutical intermediates .

- Methyl esters exhibit faster hydrolysis rates due to reduced steric hindrance, advantageous in prodrug designs .

- Bulkier esters (e.g., t-butyl) improve thermal stability but hinder nucleophilic substitutions .

Substituent Modifications on the Aromatic Ring

The electronic and steric effects of aromatic substituents dictate reactivity in subsequent transformations:

Key Findings :

- 3-Fluoro-4-nitro substitution maximizes electronic activation for nucleophilic aromatic substitution, critical for coupling reactions in NSAID synthesis .

- Ortho-nitro groups (e.g., 2-nitrophenyl) reduce reaction yields due to steric hindrance .

- Chloro substituents (e.g., 4-Cl) offer cheaper alternatives but lower metabolic stability compared to fluoro .

Core Structural Analogues

Malonate derivatives with alternative cores exhibit distinct reactivities:

Biological Activity

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₄H₁₆FNO₆

Molecular Weight : 299.28 g/mol

IUPAC Name : Diethyl (3-fluoro-4-nitrophenyl)methylmalonate

Canonical SMILES : CCOC(=O)C(C(=O)OCC)C1=CC(=C(C=C1)F)N+[O-]

The presence of the fluoro and nitro groups enhances the compound's reactivity and interaction with biological systems.

Biological Activity

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate exhibits a variety of biological activities, primarily through its role as an enzyme inhibitor . The compound interacts with specific enzymes, potentially altering their function and leading to downstream effects on metabolic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic processes. For example, it inhibits collagenases, which are enzymes that degrade collagen, suggesting potential therapeutic applications in conditions characterized by collagen degradation.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, it has shown effectiveness against the tobacco mosaic virus (TMV), demonstrating good to excellent antiviral activity.

- Modulation of Receptor Activity : The compound may also act as a modulator for certain receptors, influencing cellular signaling pathways.

Inhibition of Collagenases

A notable study highlighted that Diethyl (3-fluoro-4-nitrophenyl)methylmalonate inhibits clostridial and bacillary collagenases in the low micro- to submicromolar range. This inhibition suggests potential applications in treating conditions where collagen degradation is a factor, such as arthritis or skin aging.

Antiviral Efficacy

In vitro studies have demonstrated that this compound exhibits significant antiviral activity against TMV. The mechanism involves disruption of viral replication processes, making it a candidate for further investigation as an antiviral agent.

Enzyme Interaction Studies

Research has shown that the compound interacts with various enzymes, leading to altered metabolic pathways. For example, studies on enzyme kinetics revealed that it can significantly affect the activity of certain metabolic enzymes, which could have implications for drug development .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Diethyl malonate | General enzyme inhibition | Simpler structure without nitro or fluoro groups |

| Diethyl fluoromalonate | Moderate enzyme inhibition | Lacks nitro group |

| Diethyl (3-fluoro-4-nitrophenyl)(methyl)malonate | Significant enzyme inhibition; antiviral activity | Unique due to both nitro and fluoro substitutions |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Diethyl (3-fluoro-4-nitrophenyl)methylmalonate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the aromatic ring. For example, fluorination and nitration of a substituted benzene derivative, followed by alkylation with diethyl methylmalonate. suggests using Ullmann coupling or nitro reduction steps, while highlights the use of diethyl methylmalonate in nucleophilic substitutions with halogenated nitroaromatics. Optimization involves controlling temperature (e.g., 190°C for cyclization in diphenyl ether ), stoichiometric ratios, and catalysts (e.g., sodium ethoxide in ethanol for Michael additions ). Purification via flash chromatography (silica gel, methylene chloride/ethyl acetate gradients) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Identify ester groups (δ ~4.2 ppm for -OCH2CH3, δ ~1.3 ppm for -CH3), aromatic protons (split patterns due to fluorine and nitro substituents), and methylmalonate backbone (δ ~3.5 ppm for CH2) .

- 19F NMR : Confirm fluorine presence (δ ~-110 to -120 ppm for aromatic F) .

- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (m/z ~295 for C13H13FNO6) and fragmentation patterns to confirm substituent positions .

Advanced Research Questions

Q. How do the electron-withdrawing groups (3-fluoro, 4-nitro) influence the reactivity of the methylmalonate ester in nucleophilic substitutions or cyclization reactions?

- Methodological Answer : The nitro and fluorine groups increase electrophilicity of the aromatic ring, directing further substitutions to specific positions. In Michael addition reactions, the electron-withdrawing effects stabilize enolate intermediates, favoring abnormal pathways (e.g., dimerization or cyclization). For example, shows that diethyl methylmalonate adds to dimerized enones under basic conditions, forming bicyclic products via ternary adducts . Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying base concentrations (e.g., NaOEt in ethanol) reveal competing pathways .

Q. What side reactions are prevalent during synthesis or derivatization, and how can they be suppressed?

- Methodological Answer : Common issues include:

- Dimerization : Observed in Michael additions (e.g., formation of diethyl α-ethylidene-γ-methylglutarate as a minor product ). Mitigation involves using sub-stoichiometric base (0.5 eq. NaOEt) and low temperatures (0–5°C).

- Ester Hydrolysis : Avoid aqueous conditions; use anhydrous solvents (THF, toluene) and molecular sieves .

- Nitro Group Reduction : Catalytic hydrogenation may reduce nitro to amine unintentionally; switch to milder reducing agents (e.g., Na2S2O4) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- pH-Dependent Stability : Prepare buffered solutions (pH 1–13), analyze at intervals using UV-Vis (λmax ~270 nm for nitroaromatics) to track decomposition .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.